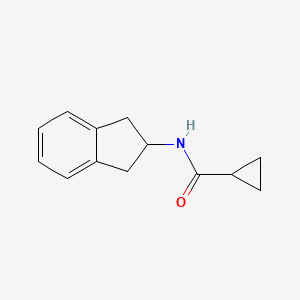
N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with a 2,3-dihydro-1H-inden-2-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the 2,3-dihydro-1H-inden-2-yl intermediate: This can be achieved through the hydrogenation of indene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Cyclopropanation: The 2,3-dihydro-1H-inden-2-yl intermediate is then subjected to cyclopropanation using a reagent like diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide).
Amidation: The final step involves the reaction of the cyclopropane derivative with an appropriate amine to form the carboxamide group. This can be done using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted amides or esters.
科学研究应用
N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(2,3-dihydro-1H-inden-2-yl)acetamide
- N-(2,3-dihydro-1H-inden-2-yl)propionamide
- N-(2,3-dihydro-1H-inden-2-yl)butyramide
Uniqueness
N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with improved properties.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(9-5-6-9)14-12-7-10-3-1-2-4-11(10)8-12/h1-4,9,12H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMXEYJVEIFHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4953879.png)
![4-CHLORO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE](/img/structure/B4953881.png)
![2-iodo-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B4953882.png)
![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B4953890.png)
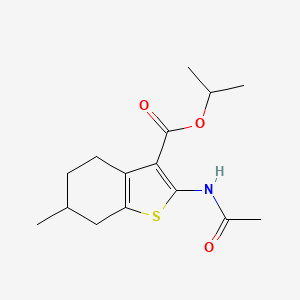
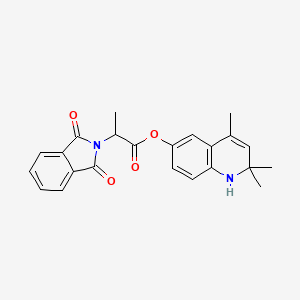
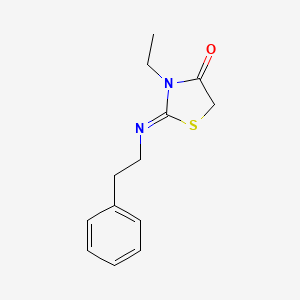
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4953917.png)
![10-benzoyl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4953929.png)
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dithiophene-2-carboxamide](/img/structure/B4953930.png)
![N~2~-(2-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953938.png)
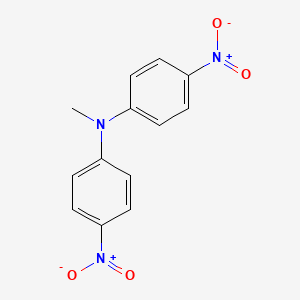
![4-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4953945.png)
![N-(5-chloropyridin-2-yl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide](/img/structure/B4953959.png)
